4-Phenyl-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide
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Overview
Description
Preparation Methods
The synthesis of 4-Phenyl-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with thiosemicarbazide in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-Phenyl-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Phenyl-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Phenyl-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The compound’s effects on cellular pathways, such as the Wnt/β-catenin signaling pathway, contribute to its anticancer properties .
Comparison with Similar Compounds
4-Phenyl-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide can be compared with other thiosemicarbazide derivatives and compounds with similar structural features. Some similar compounds include:
4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide: This compound also targets carbonic anhydrase and the Wnt/β-catenin signaling pathway.
3,4,5-Trimethoxybenzohydrazide: Used in the preparation of compounds with photochromic and fluorescent properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-phenyl-3-[(3,4,5-trimethoxybenzoyl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-22-13-9-11(10-14(23-2)15(13)24-3)16(21)19-20-17(25)18-12-7-5-4-6-8-12/h4-10H,1-3H3,(H,19,21)(H2,18,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOVTNRTUULFOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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